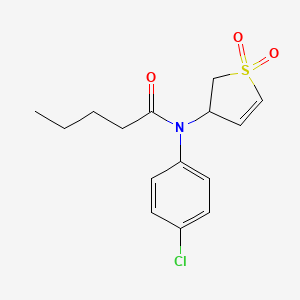
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide, commonly known as CPDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPDT belongs to the class of amides and contains a chlorophenyl group, a dioxido-2,3-dihydrothiophen-3-yl group, and a pentanamide group.
Applications De Recherche Scientifique
CPDT has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPDT has been found to have anticancer properties and has been studied as a potential drug candidate for the treatment of cancer. CPDT has also been studied for its antimicrobial properties and has shown promising results against various bacteria and fungi. In agriculture, CPDT has been studied for its potential use as a herbicide and insecticide. CPDT has also been studied for its applications in material science, specifically for its use in the fabrication of organic electronic devices.
Mécanisme D'action
The mechanism of action of CPDT is not fully understood. However, studies have suggested that CPDT may act by inhibiting the activity of certain enzymes, leading to cell death in cancer cells. CPDT has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
CPDT has been found to have various biochemical and physiological effects. In cancer cells, CPDT has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of certain proteins involved in cancer development. In bacteria and fungi, CPDT has been found to disrupt the cell membrane, leading to their death. CPDT has also been found to have low toxicity in mammalian cells, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPDT is its versatility in various fields of research. CPDT has shown promising results in medicine, agriculture, and material science, making it a valuable compound for researchers. Another advantage of CPDT is its low toxicity in mammalian cells, making it a safe compound to work with. However, one limitation of CPDT is its limited solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the research of CPDT. In medicine, further studies are needed to fully understand the mechanism of action of CPDT and its potential as a drug candidate for the treatment of cancer. In agriculture, further studies are needed to determine the efficacy of CPDT as a herbicide and insecticide. In material science, further studies are needed to explore the potential applications of CPDT in the fabrication of organic electronic devices. Additionally, studies are needed to improve the solubility of CPDT in water, which may increase its efficacy in certain applications.
Méthodes De Synthèse
The synthesis of CPDT involves the reaction of 4-chlorobenzoyl chloride with 3-thiophenecarboxylic acid in the presence of triethylamine to form the intermediate 4-chlorobenzoyl-3-thiophenecarboxylic acid. This intermediate is then reacted with pentanoyl chloride in the presence of triethylamine to yield CPDT. The reaction scheme is shown below:
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3S/c1-2-3-4-15(18)17(13-7-5-12(16)6-8-13)14-9-10-21(19,20)11-14/h5-10,14H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCXVYMPFFQAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

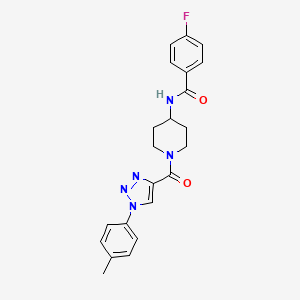
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,5-difluoro-N-methylbenzenesulfonamide](/img/structure/B2542642.png)
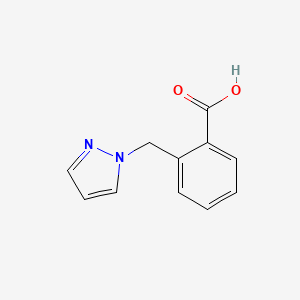
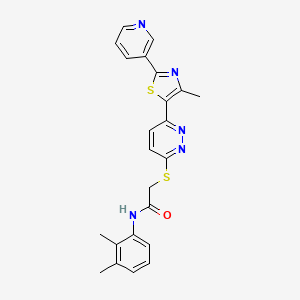
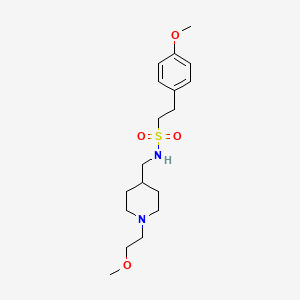
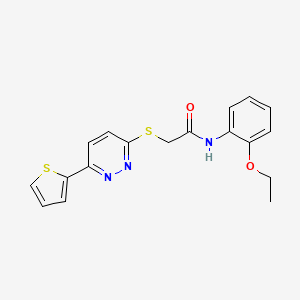
![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2542653.png)
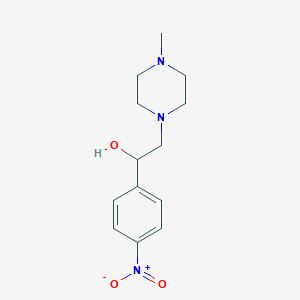
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide](/img/structure/B2542656.png)
![4-Cyclopentyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B2542657.png)
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)
![Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2542661.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)